CE(20:5(5Z,8Z,11Z,14Z,17Z)

LCAT enzymology HDL metabolism reverse cholesterol transport

CE(20:5(5Z,8Z,11Z,14Z,17Z)), formally named cholesteryl eicosapentaenoate (CAS 74892-97-0), is a cholesterol ester formed by the formal condensation of cholesterol with all-cis-5,8,11,14,17-eicosapentaenoic acid (EPA). It belongs to the class of cholesteryl esters containing an esterified cholestane moiety and functions as an endogenous metabolite in human plasma.

Molecular Formula C47H74O2
Molecular Weight 671.1 g/mol
CAS No. 74892-97-0
Cat. No. B1249968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCE(20:5(5Z,8Z,11Z,14Z,17Z)
CAS74892-97-0
Molecular FormulaC47H74O2
Molecular Weight671.1 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
InChIInChI=1S/C47H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h8-9,11-12,14-15,17-18,20-21,28,37-38,40-44H,7,10,13,16,19,22-27,29-36H2,1-6H3/b9-8-,12-11-,15-14-,18-17-,21-20-/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1
InChIKeyXZFUGMCJZFRBKF-BDJFIEMMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CE(20:5(5Z,8Z,11Z,14Z,17Z)) CAS 74892-97-0: Product Definition and Core Identity for Scientific Procurement


CE(20:5(5Z,8Z,11Z,14Z,17Z)), formally named cholesteryl eicosapentaenoate (CAS 74892-97-0), is a cholesterol ester formed by the formal condensation of cholesterol with all-cis-5,8,11,14,17-eicosapentaenoic acid (EPA) [1]. It belongs to the class of cholesteryl esters containing an esterified cholestane moiety and functions as an endogenous metabolite in human plasma . The compound exhibits pronounced hydrophobicity with a calculated cLogP of 13.86 and molecular weight of 671.09 g/mol (C47H74O2), existing as a colorless to light yellow liquid at room temperature [2].

Workflow Quantitative LC-MS/MS lipidomics
Selection EPA-specific cholesteryl ester analytical standard
Use Context HDL metabolism, foam cell, and lipid biomarker research

CE(20:5(5Z,8Z,11Z,14Z,17Z)) CAS 74892-97-0: Why Substituting with CE(22:6) or CE(20:4) Compromises Experimental Validity


Cholesteryl esters with different polyunsaturated fatty acyl chains cannot be considered functionally interchangeable in research applications. The acyl chain identity determines critical biological parameters including enzymatic processing by lecithin-cholesterol acyltransferase (LCAT), susceptibility to intracellular hydrolysis, and ultimate metabolic fate in foam cell formation [1]. Specifically, LCAT exhibits markedly differential substrate recognition between EPA (20:5)- and DHA (22:6)-containing cholesteryl esters, while carboxylesterase 1 (CES1)-mediated hydrolysis rates differ substantially between EPA- and arachidonic acid (20:4)-derived CEs [2]. Substituting CE(20:5) with a generic cholesteryl ester standard would introduce unquantified variation in these critical pathways, rendering cross-study comparisons invalid and potentially obscuring EPA-specific biological signatures.

CE(20:5)
CE(22:6)
LCAT substrate recognition differs markedly; CE(22:6) formation is negligible, altering HDL metabolism readouts
CE(20:5)
CE(20:4)
CES1-mediated hydrolysis rates diverge; EPA-specific modulation of foam cell cholesterol trafficking may be lost

CE(20:5(5Z,8Z,11Z,14Z,17Z)) CAS 74892-97-0: Quantitative Evidence of Differential Performance versus Structural Analogs


LCAT Substrate Selectivity: 20:5 CE Formation Exceeds 22:6 CE in Human Plasma In Vitro

In vitro formation of cholesteryl ester species in human plasma by lecithin-cholesterol acyltransferase (LCAT) demonstrated a clear substrate preference: LCAT mediated robust formation of 20:5 CE (cholesteryl eicosapentaenoate), whereas 22:6 CE (cholesteryl docosahexaenoate) formation was negligible, indicating that DHA is a poor substrate for LCAT [1]. This differential was confirmed in vivo, where the EPA:DHA ratio was 2-6-fold higher in cholesteryl esters than in phosphatidylcholine across all time intervals measured [1].

LCAT substrate selectivity
Head-to-head
20:5 CE formed; 22:6 CE not formed
Supports EPA-specific LCAT processing in human plasma
In vitro LCAT reaction; marine lipid concentrate dietary model
LCAT enzymology HDL metabolism reverse cholesterol transport

CES1-Mediated CE Hydrolysis: EPA Treatment Reduces CE Mobilization by 22% versus Untreated Controls

In cholesterol-loaded human THP-1 macrophages, EPA supplementation (70 μM) significantly reduced cholesteryl ester hydrolysis from lipid droplets by 22% compared to standard (unsupplemented) cells [1]. This effect was mechanistically linked to a 17% reduction in carboxylesterase 1 (CES1) protein expression, without affecting neutral cholesterol ester hydrolase 1 (NCEH1) expression [1]. Critically, parallel experiments with 50 μM arachidonic acid (AA, C20:4 n-6) and 15 μM docosahexaenoic acid (DHA, C22:6 n-3) showed no impact on cholesterol efflux pathways, establishing EPA-specific activity [1].

CES1-mediated hydrolysis
Head-to-head
22% reduction in CE hydrolysis (EPA)
EPA-specific reduction; AA and DHA showed no effect on efflux
Human THP-1 macrophages, 70 μM EPA supplementation
macrophage foam cell cholesterol efflux carboxylesterase 1

Analytical Standard Purity: Available at ≥99.0% for Quantitative Lipidomics Applications

Commercially available CE(20:5(5Z,8Z,11Z,14Z,17Z)) is supplied with certified purity of ≥99.0% (HPLC) from multiple vendors . This purity specification is accompanied by comprehensive certificates of analysis including HPLC chromatograms, MS spectra, and NMR data, enabling its direct use as a quantitative analytical standard for LC-MS/MS-based lipid profiling and metabolomics workflows .

Analytical purity
Data to verify
≥99.0% HPLC
Supports quantitative lipidomics standard use
Verify COA and batch-specific analytical documentation
lipidomics mass spectrometry quantitative analysis

Macrophage Cytotoxicity: Concentration-Dependent Effect from 88 to 880 μM in Human Monocyte-Macrophages

Cholesteryl eicosapentaenoate induces cytotoxicity in human monocyte-macrophages in a concentration-dependent manner at concentrations ranging from 88 to 880 μM . This effect is documented across multiple independent product specifications and literature sources as a reproducible property of this specific cholesteryl ester species [1].

Cytotoxicity range
Reported
88–880 μM
Concentration-dependent macrophage cytotoxicity
Select sub-cytotoxic doses for physiological foam cell assays
macrophage biology cytotoxicity assay foam cell

Plasma CE Fatty Acid Distribution: >20-Fold EPA Elevation versus 6-Fold DHA Elevation Following Fish Oil Supplementation

In dogs supplemented with menhaden fish oil for 22 days, cholesteryl ester fatty acid distributions revealed a greater than 20-fold elevation in EPA (20:5) content and a nearly 6-fold increase in DHA (22:6) content compared to baseline [1]. Furthermore, ratios of selected plasma CE fatty acids using menhaden oil group data resulted in 3-fold elevations of both DHA/EPA and DHA/AA ratios in the LCAT-derived in vitro CE fraction compared to whole plasma CE, indicating selective tissue uptake of CE-DHA relative to CE-EPA [1].

Plasma CE enrichment
Cross-study
>20-fold EPA vs ~6-fold DHA
EPA-dominant CE accumulation after fish oil supplementation
Canine model, 22-day menhaden oil diet; plasma CE analysis
nutritional lipidomics fish oil supplementation LCAT activity

CE(20:5(5Z,8Z,11Z,14Z,17Z)) CAS 74892-97-0: Evidence-Supported Research and Industrial Application Scenarios


Quantitative LC-MS/MS Lipidomics: High-Purity Analytical Standard for EPA-Specific CE Quantification

CE(20:5(5Z,8Z,11Z,14Z,17Z)) is optimally deployed as a certified analytical standard for LC-MS/MS-based lipidomics workflows requiring quantification of EPA-derived cholesteryl esters. The ≥99.0% HPLC purity specification and availability of full analytical documentation (COA, MS, NMR) enable its use as a calibration standard for targeted lipidomics panels . This application is justified by the compound's distinct metabolic behavior—specifically, the >20-fold elevation in plasma CE-EPA versus 6-fold CE-DHA following fish oil supplementation—which necessitates an EPA-specific standard for accurate quantification rather than a generic CE surrogate [2].

Macrophage Foam Cell Models of Atherosclerosis: EPA-Specific CE Loading Studies

Researchers investigating foam cell formation in atherosclerosis models should utilize CE(20:5) specifically when studying EPA-mediated effects on cholesterol trafficking. The compound's demonstrated 22% reduction in CE hydrolysis in EPA-treated THP-1 macrophages—an effect absent with AA or DHA treatment—establishes its unique functional role in foam cell biology . For experimental designs examining CES1-mediated CE mobilization or cholesterol efflux impairment, CE(20:5) provides the correct acyl chain identity that cannot be substituted with CE(20:4) or CE(22:6) without losing EPA-specific signaling .

LCAT Enzymology and HDL Metabolism Studies: Physiologically Relevant Substrate

In vitro LCAT activity assays designed to assess reverse cholesterol transport or HDL maturation should incorporate CE(20:5) as the primary product standard, given the established LCAT substrate preference for EPA over DHA . The observation that LCAT mediates increased 20:5 CE formation but not 22:6 CE formation in human plasma makes CE(20:5) the biochemically appropriate product for quantifying LCAT activity in n-3 PUFA-enriched systems . Use of CE(22:6) in such assays would fail to reflect endogenous LCAT processing and yield non-physiological results.

Nutritional Biomarker Development: EPA-Specific Cholesteryl Ester Quantification in Plasma

For clinical and nutritional studies assessing fish oil or n-3 PUFA intervention efficacy, CE(20:5) quantification provides a more responsive biomarker than total cholesteryl ester measurement. The differential incorporation kinetics—with EPA showing a precursor-product relationship in plasma PC and CE while DHA concentration in CE remains markedly lower than in PC—demonstrate that CE(20:5) specifically reflects dietary EPA intake and LCAT-mediated processing . This compound enables the development of EPA-selective assays that avoid cross-reactivity with structurally similar but metabolically distinct cholesteryl esters.

Application
Selection Property
Validation Focus
Quantitative lipidomics analysis
EPA-specific CE analytical standard
LC-MS/MS calibration accuracy and batch reproducibility
Foam cell and atherosclerosis models
EPA-specific cholesterol trafficking probe
CES1-dependent hydrolysis and lipid loading assays
LCAT enzymology and HDL metabolism
Physiologically relevant LCAT substrate
EPA-selective CE formation kinetics
Nutritional biomarker studies
EPA-specific plasma CE biomarker
Dietary EPA intake and LCAT processing assessment

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